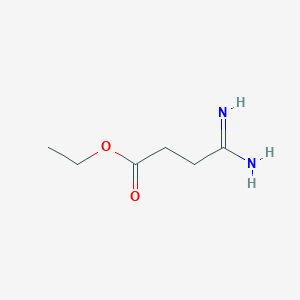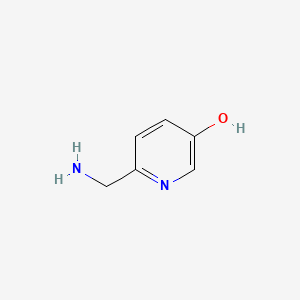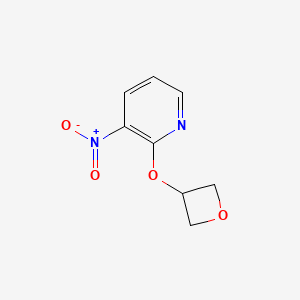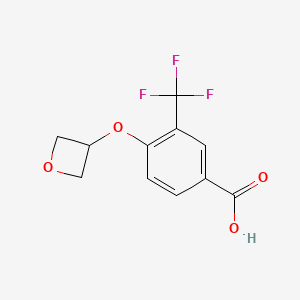![molecular formula C15H19NO5 B1396282 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid CAS No. 1259323-78-8](/img/structure/B1396282.png)
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid
Overview
Description
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to an azetidine ring, which is protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine, cyclization can be achieved using reagents like tosyl chloride under basic conditions.
Protection of the Azetidine Ring: The azetidine ring is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the stability of the azetidine ring during subsequent reactions.
Coupling with Benzoic Acid: The protected azetidine ring is then coupled with 4-hydroxybenzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free azetidine derivative.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Amidation: The carboxylic acid group can react with amines to form amides using coupling reagents like DCC and DMAP.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Esterification: Sulfuric acid or p-toluenesulfonic acid (PTSA) can be used as catalysts.
Amidation: DCC and DMAP are commonly used coupling reagents.
Major Products
Hydrolysis: Yields the free azetidine derivative.
Esterification: Yields esters of this compound.
Amidation: Yields amides of this compound.
Scientific Research Applications
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving azetidine derivatives.
Mechanism of Action
The mechanism of action of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The Boc group provides stability during synthesis and can be removed to reveal the active azetidine moiety, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]methyl)benzoic acid
- 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]ethyl)benzoic acid
- 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]propyl)benzoic acid
Uniqueness
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is unique due to the presence of the azetidine ring and the Boc protecting group, which provide specific chemical properties and reactivity. The benzoic acid moiety allows for further functionalization, making it a versatile intermediate in various synthetic pathways.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-12(9-16)20-11-6-4-10(5-7-11)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWILLSLXSIKGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1396204.png)
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1396205.png)
![1H-Imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1396207.png)
![2-Azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B1396208.png)


![cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one](/img/structure/B1396212.png)
![(R,R)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1396216.png)
![2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396219.png)
![4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396220.png)
![7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396221.png)

